Scaffold-Driven Aqueous Solubility: 1,7-Naphthyridin-8-one vs. Quinoline MIF Inhibitors
When the quinoline scaffold in MIF inhibitor 1a is replaced with a 1,7-naphthyridin-8-one core, aqueous solubility is dramatically enhanced while maintaining comparable target potency. The 1,7-naphthyridin-8-one derivative 4b exhibits a solubility of 288 μg/mL, representing a >130-fold improvement over the quinoline-based 1a (2.2 μg/mL), as measured under identical assay conditions [1]. Importantly, this solubility gain does not come at the expense of binding affinity: 4b retains a Ki of 90 nM and Kd of 94 nM against MIF tautomerase, comparable to the lead quinoline compound 1a (Ki 230 nM) [1].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 288 μg/mL (compound 4b, 1,7-naphthyridin-8-one scaffold) |
| Comparator Or Baseline | 2.2 μg/mL (compound 1a, quinoline scaffold) |
| Quantified Difference | >130-fold higher solubility for 1,7-naphthyridin-8-one scaffold |
| Conditions | Equilibrium aqueous solubility assay at ambient temperature; compounds evaluated as MIF tautomerase inhibitors (ACS Med. Chem. Lett. 2017, Table 1) |
Why This Matters
For procurement in drug discovery programs where formulation and in vivo dosing are critical, the 1,7-naphthyridin-8-one scaffold's >130-fold solubility advantage over quinoline analogs translates directly into superior developability and reduced precipitation risk in assay media.
- [1] Dawson, T. K.; Dziedzic, P.; Robertson, M. J.; Cisneros, J. A.; Krimmer, S. G.; Newton, A. S.; Tirado-Rives, J.; Jorgensen, W. L. Adding a Hydrogen Bond May Not Help: Naphthyridinone vs Quinoline Inhibitors of Macrophage Migration Inhibitory Factor. ACS Med. Chem. Lett. 2017, 8 (12), 1287–1291. Table 1. View Source
